Regioisomeric CF₃ Position Drives 5-Fold Potency Differences in p97 ATPase Inhibition
The trifluoromethyl-substituted phenyl indole chemotype exhibits potent inhibition of the AAA ATPase p97, a validated anticancer target. Within this series, the meta-trifluoromethylphenyl indole scaffold demonstrates an IC₅₀ of 4.7 μM in the ADPGlo assay [1]. In contrast, bioisosteric replacement of the CF₃ group with a pentafluorosulfanyl (SF₅) moiety—a commonly proposed isostere—results in a nearly 5-fold reduction in inhibitory activity, with an IC₅₀ of 21.5 ± 0.4 μM [2].
| Evidence Dimension | p97 ATPase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.7 μM (meta-CF₃ phenyl indole scaffold) |
| Comparator Or Baseline | SF₅ analog: IC₅₀ = 21.5 ± 0.4 μM |
| Quantified Difference | ~4.6-fold (78% reduction in potency for SF₅ analog) |
| Conditions | ADPGlo assay (Promega) measuring p97 ATPase activity |
Why This Matters
Confirms that the CF₃ group is not interchangeable with SF₅ or other bioisosteres; procurement of the exact CF₃ analog is essential for maintaining target potency in p97 inhibitor discovery programs.
- [1] Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Med Chem Lett. 2015. PMC4677369. View Source
- [2] Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Med Chem Lett. 2015. Table: IC₅₀ comparison. View Source
